molecular formula C11H10O4 B8514314 6-Methoxy-7-methylbenzofuran-2-carboxylic acid

6-Methoxy-7-methylbenzofuran-2-carboxylic acid

Cat. No. B8514314
M. Wt: 206.19 g/mol
InChI Key: XCOWHGMLIXXKIX-UHFFFAOYSA-N
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Patent
US04490384

Procedure details

To a solution of (16i) (29 g., 0.14 mole) dissolved in aqueous sodium hydroxide (15 g. NaOH is 750 ml. of water) was added 550 g. of 5% sodium amalgam portionwise over a period of 30 minutes. The mixture was stirred for 5 hours and then decanted from the mercury and filtered through Celite. The filtrate was acidified with hydrochloric acid and cooled in an ice bath. There was obtained 26 g. of crude acid after filtering. Recrystallization from methylene chloride/hexane gave pure 2,3-dihydro-6-methoxy-7-methylbenzofuran-2-carboxylic acid, m.p. 142°-143° C. Esterification of this material by the procedure described in Example 35 gave (5i) as an oil. Analysis (C13H16O4) C,H.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[O:9][C:5]=2[C:4]=1[CH3:15]>[OH-].[Na+].[Na].[Hg]>[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[CH2:7][CH:8]([C:10]([OH:12])=[O:11])[O:9][C:5]=2[C:4]=1[CH3:15] |f:1.2,3.4,^1:17|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
COC1=C(C2=C(C=C(O2)C(=O)O)C=C1)C
Name
Quantity
750 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Na].[Hg]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 550 g
CUSTOM
Type
CUSTOM
Details
decanted from the mercury
FILTRATION
Type
FILTRATION
Details
filtered through Celite
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
There was obtained 26 g
FILTRATION
Type
FILTRATION
Details
of crude acid after filtering
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C2=C(CC(O2)C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.